1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide
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Overview
Description
1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N2O5S2 and its molecular weight is 386.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Study
Synthesis of N-Substituted Derivatives
Research has demonstrated the synthesis of N-substituted derivatives involving similar compounds, showcasing their biological activities, particularly in antibacterial properties. For instance, the synthesis of derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has shown moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).
Glycosyl Triflates Formation
Conversion of Thioglycosides to Glycosyl Triflates
A potent combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used for the low-temperature conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This method presents a metal-free approach, highlighting the compound's role in advancing glycoscience (D. Crich & M. Smith, 2001).
Improved Synthesis for Activation of Thioglycosides
Large-Scale Synthesis and Application
An improved protocol has been developed for the large-scale production of 1-benzenesulfinyl piperidine and its analogs, demonstrating their efficacy in the activation of thioglycosides when combined with trifluoromethanesulfonic anhydride. This research not only optimizes the synthesis process but also explores the structural flexibility and reactivity of these compounds (D. Crich et al., 2005).
Biologically Active Derivatives Synthesis
Synthesis of O-Substituted Derivatives
A series of O-substituted derivatives of a related sulfonamide compound has been synthesized, revealing significant bioactivity against enzymes like lipoxygenase and cholinesterases. This underscores the potential of such compounds in the development of bioactive agents with specific enzyme inhibition capabilities (H. Khalid et al., 2013).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. In the case of a drug, for example, the mechanism of action might involve binding to a specific receptor or enzyme. Without more information, it’s difficult to speculate on the mechanism of action of this compound .
Safety and Hazards
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-3-methylsulfonylprop-2-enyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-24(20,21)13-5-10-17-16(19)14-8-11-18(12-9-14)25(22,23)15-6-3-2-4-7-15/h2-7,13-14H,8-12H2,1H3,(H,17,19)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKWENIOFNBJRM-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.